Dithizone

Catalog No.
S566559
CAS No.
60-10-6
M.F
C13H12N4S
M. Wt
256.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithizone

CAS Number

60-10-6

Product Name

Dithizone

IUPAC Name

1-anilino-3-phenyliminothiourea

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

InChI

InChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)

InChI Key

UOFGSWVZMUXXIY-UHFFFAOYSA-N

SMILES

Array

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(Phenylazo)thioformic Acid 2-Phenylhydrazide; DIZO; N,2-Diphenyldiazenecarbohydrazonothioic Acid; Diphenylthiocarbazone; Dithizon; Dithizone; NSC 215189; NSC 4275; NSC 97262; NSC 97264; NSC 97353; NSC 99124;

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S

The exact mass of the compound Dithizone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dithizone (1,5-Diphenylthiocarbazone) is a primary chelating agent and colorimetric indicator utilized extensively for the preconcentration, extraction, and spectrophotometric quantification of heavy metals such as lead, zinc, cadmium, and mercury. In industrial and analytical procurement, it is valued for its intense molar absorptivity and the ability to form highly colored, solvent-extractable keto and enol coordination complexes with transition metals [1]. By strictly controlling the aqueous pH, buyers can achieve highly selective metal extraction without relying on expensive instrumental techniques like ICP-MS for initial screening. Furthermore, modern analytical workflows have adapted dithizone for use in aqueous micellar media, bypassing the need for chlorinated solvents while maintaining trace-level sensitivity [2].

Substituting Dithizone with generic chelators like Sodium Diethyldithiocarbamate (DDTC) or Ammonium pyrrolidinedithiocarbamate (APDC) often compromises workflow efficiency and cost-effectiveness. In automated liquid-liquid extraction systems, DDTC mandates the addition of ethanol or other modifiers to maintain ligand solubility in the organic phase, whereas Dithizone partitions effectively without strict cosolvent dependencies [1]. Additionally, while APDC is a common broad-spectrum extraction agent, it carries a significantly higher procurement cost per assay compared to Dithizone, which achieves comparable recovery rates for metals like cadmium and lead simply through precise pH adjustment [2]. Generic colorimetric agents like PAR also lack Dithizone's distinct phase-transfer capabilities, making them unsuitable for complex matrices like seawater where physical separation of the analyte from the matrix is critical.

Organic Phase Solubility and Modifier Independence in Flow Analysis

In monosegmented flow analysis (MSFA) for metal extraction, the choice of chelator dictates the complexity of the organic phase. Research demonstrates that when using DDTC, the presence of ethanol (0.1-4% v/v) is mandatory to ensure ligand solubility in the organic phase. In contrast, Dithizone functions effectively as an extractant without the strict requirement for ethanol, simplifying the solvent matrix [1].

Evidence DimensionRequirement for organic phase modifier (ethanol)
Target Compound DataDithizone: Functions efficiently; ethanol addition enhances but is not mandatory for baseline solubility.
Comparator Or BaselineDDTC: Mandatory requirement for ethanol to maintain ligand solubility.
Quantified DifferenceDithizone eliminates the absolute dependency on cosolvents required by DDTC in MSFA systems.
ConditionsLiquid-liquid extraction of Cu(II), Zn(II), and Cd(II) using toluene, chloroform, or carbon tetrachloride in MSFA.

Procuring Dithizone simplifies automated extraction workflows by reducing the need for multi-component organic solvent preparation.

Ultra-Trace Lead Sensitivity via Molar Absorptivity

Dithizone's utility in trace lead detection is significantly amplified in micellar media. When complexed with Pb(II) in the presence of cetyltrimethylammonium bromide (CTAB), Dithizone achieves an average molar absorption coefficient of 3.99 × 10^5 L mol^-1 cm^-1. This represents a nearly tenfold increase in sensitivity compared to standard non-micellar Dithizone extraction methods [1].

Evidence DimensionMolar absorption coefficient for Pb(II) complex
Target Compound Data3.99 × 10^5 L mol^-1 cm^-1 (Dithizone in CTAB micellar media)
Comparator Or BaselineStandard Dithizone extraction method (~4.0 × 10^4 L mol^-1 cm^-1)
Quantified Difference~10x higher molar absorptivity in micellar systems.
ConditionsAqueous micellar solutions containing CTAB for Pb(II) determination at 0.06-60 mg L^-1.

Allows laboratories to achieve ultra-trace lead quantification using standard UV-Vis spectrophotometers, deferring the need for high-CAPEX atomic absorption instruments.

Cost-Effective Preconcentration in High-Salinity Matrices

For the extraction of heavy metals (Cu, Pb, Zn, Mn, Ni) from complex matrices like seawater, Dithizone provides a highly cost-effective alternative to APDC. Dithizone achieves high extraction effectiveness and selectivity through simple pH optimization (e.g., pH 4-6) while being priced significantly lower than APDC for bulk analytical operations [1].

Evidence DimensionReagent cost vs. extraction effectiveness
Target Compound DataDithizone: High selectivity via pH tuning at a relatively low reagent cost.
Comparator Or BaselineAPDC: Higher procurement cost for comparable preconcentration utility.
Quantified DifferenceDithizone lowers the cost-per-sample in large-scale environmental monitoring without sacrificing trace element recovery.
ConditionsSolvent extraction of 0.02 ppm trace elements from 100 mL seawater samples prior to AAS analysis.

Enables high-throughput environmental testing facilities to reduce consumable costs while maintaining rigorous detection limits.

Rapid Mercury(II) Screening Stability

Dithizone forms a highly stable 1:2 (Hg:dithizone) chelate in slightly acidic aqueous solutions (0.07 - 0.17 M H2SO4) with a detection limit of 1 µg L^-1. Unlike some transient colorimetric reagents, the Dithizone-mercury absorbance remains stable for over 24 hours, and the method resists interference from over 60 common cations and anions [1].

Evidence DimensionSignal stability and detection limit
Target Compound DataAbsorbance stable for >24 hours; Detection limit of 1 µg L^-1.
Comparator Or BaselineTransient colorimetric assays requiring immediate readouts.
Quantified DifferenceProvides a 24-hour analytical window with a 1 ppb detection threshold.
ConditionsNon-extractive spectrophotometric determination in micellar media at λmax = 490 nm.

Ensures reproducible batch processing in industrial QA/QC labs by eliminating the need for immediate, time-sensitive optical measurements.

Trace Metal Preconcentration for Atomic Absorption Spectrometry (AAS)

Because Dithizone effectively partitions heavy metals into organic phases or micellar systems, it is highly recommended as a preconcentration reagent for seawater and wastewater analysis. It allows labs to extract ppb-level Pb, Cd, and Zn from high-salinity matrices that would otherwise cause severe matrix effects in direct-injection AAS [1].

Cost-Effective Field Screening of Mercury and Lead

Leveraging its intense molar absorptivity (up to 3.99 × 10^5 L mol^-1 cm^-1 for Pb in CTAB), Dithizone is ideal for developing portable, instrument-free colorimetric test kits. This application is highly relevant for environmental agencies and mining operations needing rapid, on-site validation of heavy metal contamination without deploying cold vapor or ICP-MS systems[2].

Automated Monosegmented Flow Analysis (MSFA)

Dithizone is well-suited for integration into automated liquid-liquid extraction workflows, such as the determination of zinc in pharmaceutical formulations. Its ability to function without the mandatory high-concentration ethanol modifiers required by DDTC simplifies the fluidic design and reduces solvent preparation overhead in high-throughput QA/QC environments [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

256.07826757 Da

Monoisotopic Mass

256.07826757 Da

Heavy Atom Count

18

UNII

NJZ2CJ4D6P

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

760132-01-2
60-10-6

Wikipedia

Dithizone

General Manufacturing Information

Diazenecarbothioic acid, 2-phenyl-, 2-phenylhydrazide: ACTIVE

Dates

Last modified: 08-15-2023

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